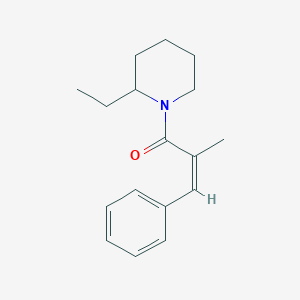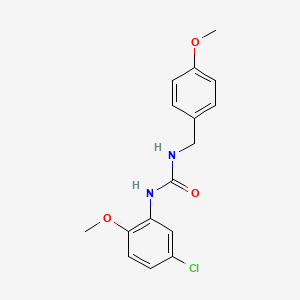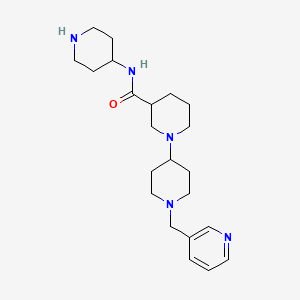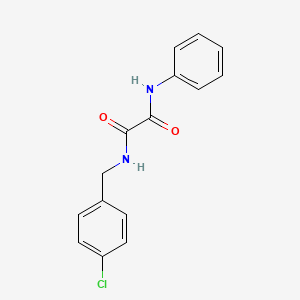![molecular formula C21H25ClN4O2 B5371861 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, also known as TAK-659, is a potent and selective inhibitor of both spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Mechanism of Action
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is a potent and selective inhibitor of both SYK and FLT3. SYK is a non-receptor tyrosine kinase that plays a critical role in B cell receptor signaling, while FLT3 is a receptor tyrosine kinase that is important for the survival and proliferation of hematopoietic stem cells. By inhibiting both SYK and FLT3, this compound disrupts key signaling pathways that are important for the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer research, this compound inhibits the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. This compound also inhibits the activation of key signaling pathways that are important for cancer cell proliferation and survival.
In autoimmune disease research, this compound has been shown to reduce inflammation and immune cell activation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also reduces the activation of immune cells, such as B cells and T cells, that are important for the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is its potency and selectivity as an inhibitor of both SYK and FLT3. This makes it a valuable tool for studying the roles of these pathways in various diseases. This compound is also relatively stable and has good solubility, which makes it easy to work with in lab experiments.
One of the limitations of this compound is its specificity for SYK and FLT3. While this makes it a valuable tool for studying these pathways, it also means that it may not be effective against diseases that do not involve these pathways. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of this compound derivatives with improved potency and selectivity. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that could be used to predict patient response to treatment.
Synthesis Methods
The synthesis of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves the reaction of 2-aminopyridine with 3-(4-(3-chlorophenyl)piperazin-1-yl)-1-(4-methylquinazolin-2-yl)propan-1-one in the presence of trifluoroacetic acid. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results as a treatment for hematologic malignancies, such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). This compound inhibits the growth and survival of cancer cells by targeting the SYK and FLT3 pathways, which are important for cancer cell signaling and proliferation.
In addition to cancer research, this compound has also been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases.
properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-16-4-1-5-17(14-16)24-10-12-25(13-11-24)18-6-3-9-26(15-18)21(28)20-19(27)7-2-8-23-20/h1-2,4-5,7-8,14,18,27H,3,6,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMRDAOFERASDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)


![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)

![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)
